molecular formula C17H20N2O2S B5638660 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5638660
M. Wt: 316.4 g/mol
InChI Key: CGKZWMHEEGQMJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide often involves multi-step reactions, utilizing key intermediate compounds and specific reaction conditions to achieve the desired molecular architecture. For instance, a related process involves the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, showcasing the complexity and the specific conditions required for such syntheses (Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate arrangements of atoms and bonds, leading to unique physical and chemical properties. Crystal structure and Hirshfeld surface analysis, for example, provide insights into the molecular and electronic structures, revealing noncovalent interactions crucial for understanding the compound's behavior (Çakmak et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving thiazole and isochromene derivatives can be highly specific, leading to a variety of products depending on the reactants and conditions employed. For example, the synthesis of thiazole and isoxazole derivatives through specific reaction pathways highlights the diverse chemical reactivity and potential transformations these compounds can undergo (Milinkevich et al., 2008).

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structures. Investigations using techniques like X-ray diffraction (XRD) and density functional theory (DFT) modelling offer valuable information on the compound's crystal structure, molecular geometry, and electronic characteristics, which are essential for predicting its physical behavior (Çakmak et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamentally determined by the compound's structural features. Studies on related compounds, such as those involving the synthesis and characterization of thiazole derivatives, elucidate the chemical behaviors and potential applications of these molecules in various domains (Singh et al., 2022).

Safety and Hazards

For “(3,4-Dihydro-1H-isochromen-1-ylmethyl)amine”, the safety information includes pictograms GHS05;GHS07 with the signal word “Danger”. Hazard statements include H302+H312+H332;H315;H318;H335 and precautionary statements include P260;P271;P280 .

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-5-16-19-14(11-22-16)17(20)18-10-15-13-7-4-3-6-12(13)8-9-21-15/h3-4,6-7,11,15H,2,5,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZWMHEEGQMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

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